molecular formula C48H82O21 B2542518 Gypenoside GD5 CAS No. 1704440-94-7

Gypenoside GD5

Cat. No.: B2542518
CAS No.: 1704440-94-7
M. Wt: 995.163
InChI Key: JWUIALRFPUOOAH-METFNRRZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gypenosides, including Gypenoside GD5, often involves enzymatic transformation. For instance, the enzymatic transformation of ginsenosides to gypenosides has been achieved using specific glycosyl hydrolases. These enzymes selectively hydrolyze the sugar moieties attached to the ginsenosides, converting them into gypenosides under optimal conditions such as pH 5.4 and 35°C .

Industrial Production Methods

Industrial production of gypenosides typically involves the extraction of Gynostemma pentaphyllum followed by purification processes. Techniques such as microencapsulation have been explored to enhance the stability and bioavailability of gypenosides for various applications .

Chemical Reactions Analysis

Types of Reactions

Gypenoside GD5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive species.

    Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s reactivity and biological activity.

    Substitution: Reactions where one functional group is replaced by another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more reactive oxygenated species, while reduction could produce more stable, hydrogenated forms of the compound.

Scientific Research Applications

Mechanism of Action

Gypenoside GD5 exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit cancer cell proliferation by suppressing glycolysis via the Hippo pathway. This involves the upregulation of LATS1/2 proteins, leading to increased YAP phosphorylation and decreased TAZ protein expression . Additionally, gypenosides can induce apoptosis through various pathways, including mitochondrial membrane depolarization and inhibition of DNA repair genes .

Comparison with Similar Compounds

Gypenoside GD5 is similar to other gypenosides and ginsenosides, which are also triterpene saponins. it is unique in its specific molecular structure and bioactivity. Similar compounds include:

This compound stands out due to its specific effects on glycolysis and apoptosis, making it a promising candidate for further research and therapeutic applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O21/c1-43(2,69-62)12-9-13-48(8,68-41-37(61)34(58)31(55)25(19-50)64-41)21-10-14-47(7)29(21)22(52)16-28-45(5)17-23(53)39(44(3,4)27(45)11-15-46(28,47)6)67-42-38(35(59)32(56)26(20-51)65-42)66-40-36(60)33(57)30(54)24(18-49)63-40/h9,12,21-42,49-62H,10-11,13-20H2,1-8H3/b12-9+/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,45-,46+,47+,48+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUIALRFPUOOAH-METFNRRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CC(C1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)OO)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H]([C@H]4[C@]2(CC[C@@H]4[C@@](C)(C/C=C/C(C)(C)OO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)(C[C@H]([C@@H](C3(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

995.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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